Sodium Channel Subtype Selectivity Profile
6-Tert-butyl-2,7-naphthyridin-1-amine demonstrates a functional selectivity profile for the Nav1.7 sodium channel over the cardiac Nav1.5 channel and the hERG potassium channel, a property not uniformly shared across all naphthyridine-based sodium channel modulators. In a head-to-head comparison using recombinant human channels, the compound exhibits a 27.7-fold selectivity for Nav1.7 (IC50 = 1.19 µM) over Nav1.5 (IC50 = 33 µM), and an even greater 16.8-fold selectivity over hERG (IC50 = 20 µM) [1]. This selectivity window is critical for minimizing cardiovascular liabilities, a common pitfall for sodium channel inhibitors, and represents a quantifiable advantage over non-selective pan-sodium channel blockers or compounds with a narrower therapeutic index.
| Evidence Dimension | Selectivity Ratio (IC50 Ratio) |
|---|---|
| Target Compound Data | Nav1.7 IC50 = 1.19 µM |
| Comparator Or Baseline | Nav1.5 IC50 = 33 µM; hERG IC50 = 20 µM |
| Quantified Difference | 27.7-fold selectivity for Nav1.7 over Nav1.5; 16.8-fold selectivity over hERG |
| Conditions | Recombinant human Nav1.7 and Nav1.5 expressed in HEK293 cells; hERG channel assay by electrophysiology. Holding potential: -90 mV for Nav1.5. |
Why This Matters
For drug discovery programs targeting pain, a >25-fold selectivity for Nav1.7 over Nav1.5 is a key differentiator, as it mitigates the risk of cardiotoxicity and allows for higher dosing in preclinical models.
- [1] BindingDB. Entry BDBM250730 (US9452986, 34). Sodium channel protein type 7 subunit alpha (Nav1.7). View Source
